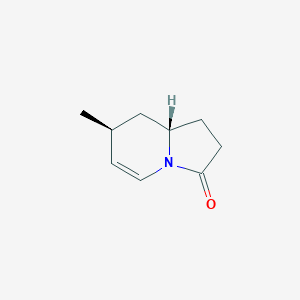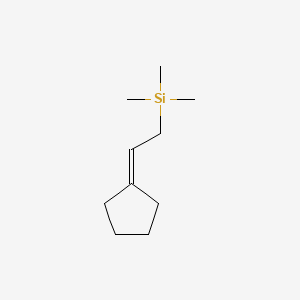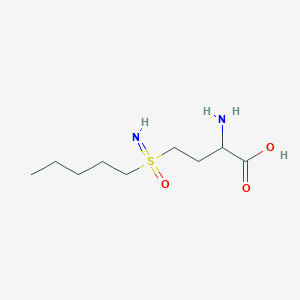![molecular formula C15H14BrNS B14404380 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide CAS No. 89542-33-6](/img/structure/B14404380.png)
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring system, which is fused with a benzene ring and a thiazole ring. The compound also contains a bromide ion as a counterion. Benzothiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide typically involves the reaction of 2-methylbenzyl chloride with 2-aminothiophenol in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions generally include:
-
Step 1: Formation of Benzothiazole
Reactants: 2-methylbenzyl chloride and 2-aminothiophenol
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: 4-6 hours
-
Step 2: Quaternization
Reactant: Methyl bromide
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature to 50°C, solvent such as dichloromethane
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Room temperature, solvent such as tetrahydrofuran (THF)
-
Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Room temperature to reflux, solvent such as ethanol or acetonitrile
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives.
科学研究应用
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the inhibition of key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Benzothiazolium Chloride: Similar structure but with a chloride ion instead of a bromide ion.
2-Methylbenzothiazole: Lacks the quaternary ammonium group and bromide ion.
Benzothiazole: The parent compound without any substituents.
Uniqueness
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide is unique due to its specific structure, which includes a quaternary ammonium group and a bromide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
89542-33-6 |
|---|---|
分子式 |
C15H14BrNS |
分子量 |
320.2 g/mol |
IUPAC 名称 |
3-[(2-methylphenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C15H14NS.BrH/c1-12-6-2-3-7-13(12)10-16-11-17-15-9-5-4-8-14(15)16;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
AHMSKVCSRRTCJH-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1C[N+]2=CSC3=CC=CC=C32.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)

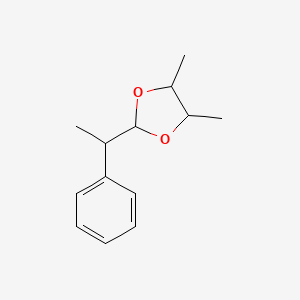


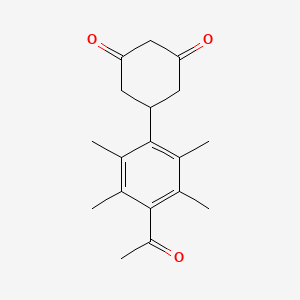
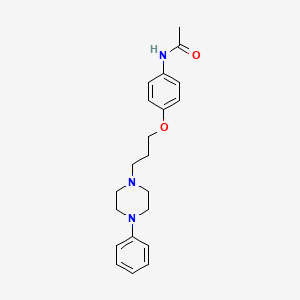
silane](/img/structure/B14404333.png)

